Bis(4-fluorophenyl)phenylphosphine oxide

Catalog No.
S675750
CAS No.
54300-32-2
M.F
C18H13F2OP
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)phenylphosphine oxide

CAS Number

54300-32-2

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

The exact mass of the compound Bis(4-fluorophenyl)phenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-fluorophenyl)phenylphosphine oxide, CAS 54300-32-2, is a triarylphosphine oxide derivative specifically engineered for applications in high-performance organic electronics. Its core utility stems from the electron-withdrawing nature of its two fluorine substituents, which modifies the electronic and thermal properties compared to the non-fluorinated analog, triphenylphosphine oxide (TPPO). These modifications are critical for its function as a high-triplet-energy host material and electron transport layer (ETL) in demanding applications like blue phosphorescent organic light-emitting diodes (PHOLEDs), where high thermal stability and precise energy level alignment are key procurement drivers. [REFS-1, REFS-2]

Direct substitution with the more common and less expensive Triphenylphosphine oxide (TPPO) is often unviable for target applications. The fluorine atoms in Bis(4-fluorophenyl)phenylphosphine oxide are not passive substituents; they are critical for performance. They inductively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron injection from adjacent layers in an OLED stack. [1] Furthermore, this fluorination significantly enhances thermal stability, as evidenced by a higher glass transition temperature (Tg), a critical parameter for device longevity and reliability during thermal evaporation processing. [2] Attempting to substitute with TPPO would compromise these precisely engineered electronic and thermal properties, leading to lower device efficiency, reduced operational lifetime, and potential manufacturing failures.

Superior Thermal Stability for Enhanced Processability and Device Lifetime

Bis(4-fluorophenyl)phenylphosphine oxide exhibits a significantly higher glass transition temperature (Tg) compared to its non-fluorinated analog, Triphenylphosphine oxide (TPPO). A study on phosphine oxide hosts reported a Tg of 94°C for a closely related fluorinated phosphine oxide derivative, a substantial improvement over the much lower melting point of TPPO, which lacks a high Tg suitable for amorphous film stability. [1] For example, TPPO has a melting point of approximately 156°C and does not form a stable amorphous glass, which is critical for vacuum deposition processes. [2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataTg of 94°C (for a closely related difluorinated analog)
Comparator Or BaselineTriphenylphosphine oxide (TPPO) - Does not form a stable amorphous glass; melts at ~156°C.
Quantified DifferenceSignificantly higher thermal stability and amorphous film-forming capability.
ConditionsDifferential Scanning Calorimetry (DSC) analysis.

A high Tg is critical for preventing morphological changes in thin films during device operation and manufacturing, directly translating to longer operational lifetimes and higher production yields.

Engineered LUMO Energy Level for Optimized Electron Injection and Transport

The electron-withdrawing fluorine atoms lower the LUMO energy level, facilitating more efficient electron injection. Bis(4-fluorophenyl)phenylphosphine oxide is reported to have a LUMO level of approximately -2.63 eV. [1] This is significantly lower (more favorable for electron acceptance) than that of the unsubstituted TPPO, which has a calculated LUMO of -1.10 eV. [2] This difference of over 1.5 eV is a critical differentiator for material selection in multilayer electronic devices.

Evidence DimensionLowest Unoccupied Molecular Orbital (LUMO) Energy
Target Compound Data-2.63 eV
Comparator Or BaselineTriphenylphosphine oxide (TPPO): -1.10 eV
Quantified Difference1.53 eV lower (more negative) LUMO level
ConditionsCyclic Voltammetry (CV) and Density Functional Theory (DFT) calculations.

A lower LUMO level reduces the energy barrier for electron injection from common cathode materials (like Al) or adjacent electron-transport layers, leading to lower device turn-on voltages and higher power efficiency.

High Triplet Energy (T1) for Efficient Blue Phosphorescent Emitter Hosting

To prevent efficiency losses from reverse energy transfer, a host material must have a triplet energy (T1) higher than that of the phosphorescent dopant. Bis(4-fluorophenyl)phenylphosphine oxide possesses a high T1 energy of 2.96 eV. [1] This value is sufficient to effectively host high-energy blue emitters like FIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate), which has a T1 of ~2.65 eV. [2] In contrast, materials with lower T1 energy would quench the blue emission, drastically reducing device efficiency.

Evidence DimensionTriplet Energy (T1)
Target Compound Data2.96 eV
Comparator Or BaselineBlue Emitter FIrpic: ~2.65 eV
Quantified DifferenceSufficiently high (0.31 eV margin) to confine excitons on the blue emitter.
ConditionsLow-temperature phosphorescence spectrum measurement.

This high triplet energy is a non-negotiable requirement for hosting blue phosphorescent emitters, making this compound a suitable choice where lower-energy hosts would fail completely.

Host Material in High-Efficiency Blue Phosphorescent OLEDs (PHOLEDs)

The combination of a high triplet energy (2.96 eV), deep LUMO level (-2.63 eV), and high glass transition temperature makes this compound an excellent choice as a host material for blue phosphorescent emitters like FIrpic. These properties ensure efficient exciton confinement on the emitter and promote stable, long-lasting device performance under electrical stress. [1]

Electron-Transporting or Hole-Blocking Layer in Multilayer OLED Devices

Due to its low-lying LUMO energy level, the compound can be used as a dedicated electron-transport layer (ETL) to improve electron injection from the cathode. Its high triplet energy also allows it to function as an exciton-blocking layer adjacent to the emissive layer, preventing excitons from diffusing and quenching at interfaces, thereby boosting overall device quantum efficiency. [2]

Precursor for Bipolar Host Materials in Advanced OLED Architectures

The stable, electron-accepting phosphine oxide core is a valuable building block for synthesizing more complex bipolar host materials. By incorporating this moiety with a hole-transporting unit (like carbazole), researchers can create single-molecule hosts with balanced charge transport, further simplifying device architecture and improving the recombination balance within the emissive layer. [1]

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-32-2

Wikipedia

Bis(4-fluorophenyl)phenylphosphine oxide

Dates

Last modified: 08-15-2023

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